

Comprehensive Solubility Profile and Solvent Selection Guide for 5-(4-Bromophenyl)isothiazole

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)isothiazole

CAS No.: 49602-97-3

Cat. No.: B3141989

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Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals
Compound: **5-(4-Bromophenyl)isothiazole** (CAS: 49602-97-3)

Executive Summary

In early-stage drug discovery and materials science, **5-(4-Bromophenyl)isothiazole** serves as a highly versatile halogenated heterocyclic building block. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the bromine atom acts as a reactive handle. However, successfully deploying this compound requires a rigorous understanding of its solubility profile. This whitepaper details the physicochemical causality behind its solvation behavior, provides a predictive solubility matrix across organic solvents, and outlines a self-validating high-throughput experimental protocol for empirical solubility determination.

Physicochemical Causality: The Thermodynamics of Solvation

To move beyond trial-and-error solvent selection, we must analyze the molecule's structural features through the lens of [1]. The dissolution of **5-(4-Bromophenyl)isothiazole** is governed by the energetic interplay of dispersion forces (

), polar interactions (

), and hydrogen bonding (

)[2].

- The 4-Bromophenyl Moiety (High

): The presence of a bulky, highly polarizable bromine atom attached to an aromatic ring significantly elevates the molecule's dispersion forces. This drives high lipophilicity, reflected in an estimated LogP of 3.57[3].

- The Isothiazole Ring (Moderate

): The adjacent nitrogen and sulfur atoms introduce a localized dipole moment, giving the molecule moderate polarity.

- Lack of H-Bond Donors (Low

): The molecule lacks acidic protons (no -OH or -NH groups), meaning it cannot act as a hydrogen bond donor, though the isothiazole nitrogen can act as a weak acceptor.

Causality Conclusion: Because "like dissolves like" in Hansen space[4], **5-(4-Bromophenyl)isothiazole** requires solvents with high dispersion forces (

) and moderate polarity (

). Solvents dominated by strong hydrogen-bonding networks (

), such as water or short-chain alcohols, will thermodynamically reject the solute, causing rapid precipitation.

Solubility Profile in Organic Solvents

Based on the physicochemical profiling above, the following table summarizes the expected solubility behavior of **5-(4-Bromophenyl)isothiazole** across standard laboratory and industrial solvents.

Solvent Class	Solvent	Estimated Solubility (mg/mL)	Solvation Mechanism & Rationale
Non-Polar	Toluene	> 50	Excellent stacking; matches the high dispersion () requirement of the bromophenyl ring.
Non-Polar	Hexane	5 - 15	Sufficient , but lacks the polarity () needed to solvate the isothiazole ring effectively.
Polar Aprotic	Dichloromethane (DCM)	> 100	Optimal match for both and . The standard choice for stock solutions and extractions.
Polar Aprotic	Tetrahydrofuran (THF)	> 100	Strong dipole-dipole interactions; ideal for homogeneous cross-coupling reactions.
Polar Aprotic	Dimethylformamide (DMF)	50 - 100	High polarity () provides good solvation; excellent for high-temperature reactions.

Polar Protic	Methanol / Ethanol	< 5	High hydrogen bonding () disrupts the solvation shell, leading to poor solubility.
Aqueous	Water	< 0.1	Extreme hydrophobic repulsion; practically insoluble[5].

Experimental Protocol: High-Throughput Solubility Screening

For precise quantitative formulation, empirical data is required. This protocol adapts the for organic solvents.

Critical Insight: A protocol must be a self-validating system. To ensure trustworthiness, this workflow incorporates a temporal variance check to confirm that thermodynamic equilibrium—not just kinetic dissolution—has been achieved.

Materials & Reagents

- **5-(4-Bromophenyl)isothiazole** (Purity 95%)
- Target organic solvents (HPLC grade)
- 0.45 μm PTFE syringe filters
- Thermostated orbital shaker

Step-by-Step Methodology

- Saturated Suspension Preparation: Add 500 mg of **5-(4-Bromophenyl)isothiazole** to a 5 mL amber glass vial. Add 2 mL of the target solvent. A visible excess of solid must remain to guarantee saturation.

- Isothermal Equilibration: Seal the vial and place it in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 rpm.
- Self-Validating Sampling (The E-E-A-T Check):
 - Timepoint 1 (24 hours): Withdraw 0.5 mL of the suspension. Filter immediately using a 0.45 μm PTFE filter. (Causality Note: PTFE is mandated over Nylon or PES. The highly lipophilic 4-bromophenyl moiety will non-specifically bind to polar filter membranes, artificially lowering the measured solubility).
 - Timepoint 2 (48 hours): Repeat the sampling and filtration process.
- Quantification: Dilute the filtered aliquots with a compatible mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV at

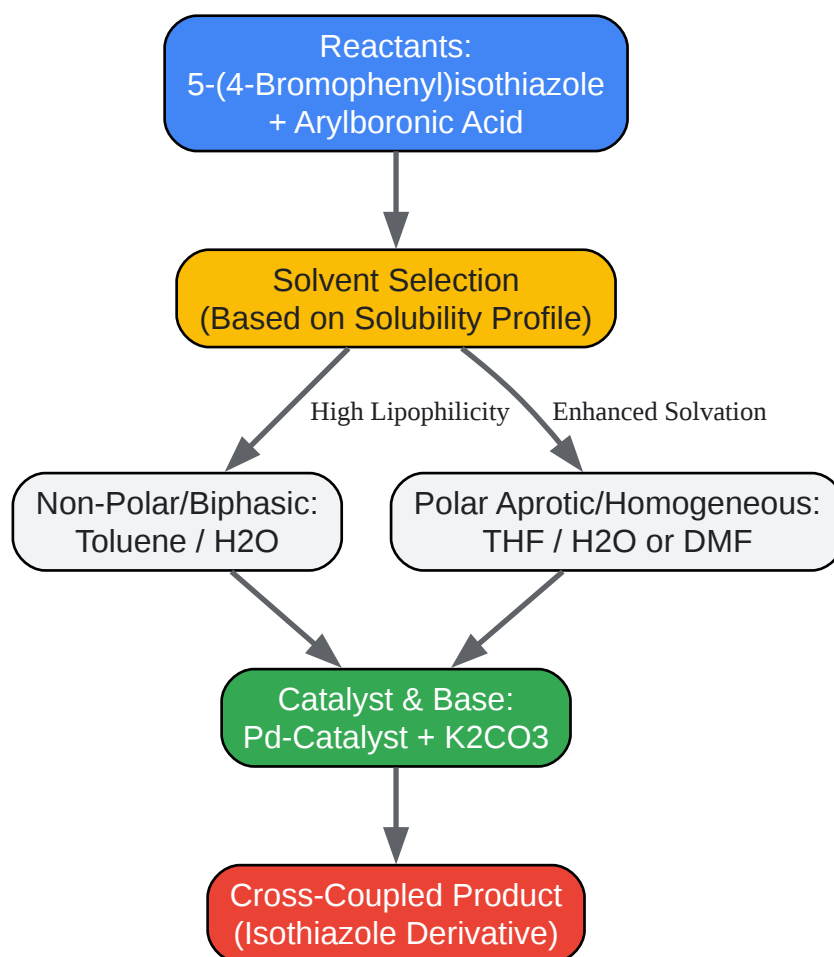
~254 nm.
- Data Validation: Compare the calculated concentrations from

and

. If the variance is < 5%, thermodynamic saturation is confirmed. If the variance exceeds 5%, the system is kinetically limited, and agitation must continue for an additional 24 hours.

Application Workflow: Solvent Selection in Cross-Coupling

The most common application for **5-(4-Bromophenyl)isothiazole** is acting as the electrophile in Suzuki-Miyaura cross-coupling. Solvent selection here dictates whether the reaction runs as a biphasic system or a homogeneous solution.



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Fig 1: Solvent selection logic for Suzuki-Miyaura cross-coupling of **5-(4-Bromophenyl)isothiazole**.

References

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